

Structure and functional groups of O-Propargyl-N-Boc-ethanolamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O-Propargyl-N-Boc-ethanolamine*

Cat. No.: *B3068576*

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An In-depth Technical Guide to O-Propargyl-N-Boc-ethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Propargyl-N-Boc-ethanolamine (CAS No: 634926-63-9) is a bifunctional synthetic building block of significant interest in medicinal chemistry, chemical biology, and drug development.[1][2] Its structure incorporates two key reactive functionalities: a terminal alkyne (propargyl group) and a protected primary amine (N-Boc group). This unique arrangement allows for sequential and orthogonal chemical modifications, making it an invaluable tool for the synthesis of complex molecules, including bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[3][4]

The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific conjugation reaction.[1][2] Concurrently, the tert-butoxycarbonyl (Boc) protecting group offers robust protection for the amine functionality, which can be selectively removed under mild acidic conditions to enable further derivatization.[1][5] This guide provides a comprehensive overview of the structure, properties, reactivity, and experimental considerations for O-Propargyl-N-Boc-ethanolamine.

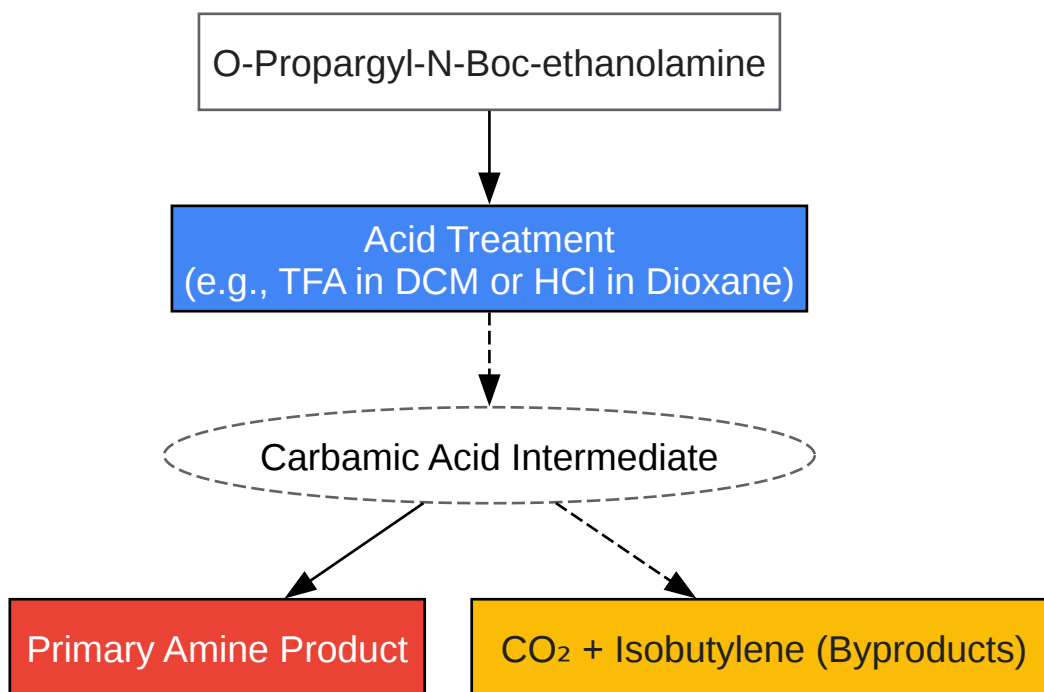
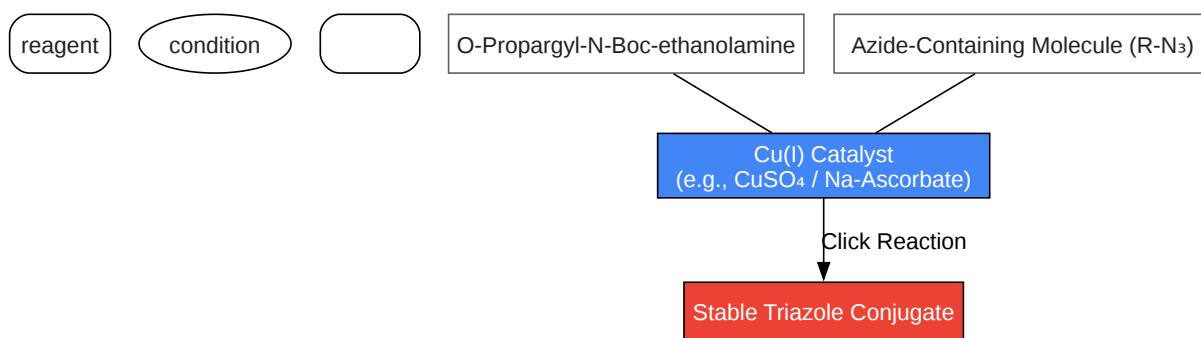
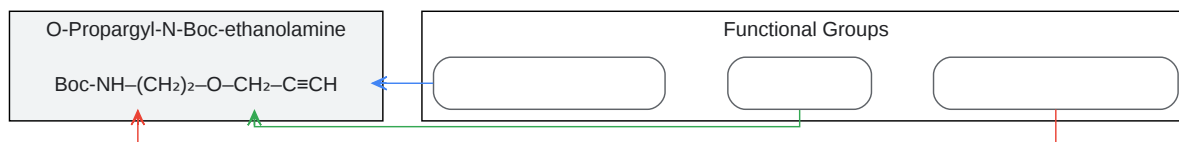
Structure and Functional Groups

O-Propargyl-N-Boc-ethanolamine is composed of an ethanolamine backbone where the hydroxyl group is ether-linked to a propargyl group, and the amino group is protected as a tert-butyl carbamate.

- Molecular Formula: $C_{10}H_{17}NO_3$ [2]
- Molecular Weight: 199.25 g/mol [2]

The key functional groups determining its chemical reactivity are:

- Propargyl Ether Group: This group contains a terminal alkyne ($C\equiv CH$), which is a key substrate for click chemistry reactions, enabling covalent linkage to azide-modified molecules.[1] The propargylamine moiety is a widely distributed and important group in medicinal chemistry.[6]
- N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[7] It is stable to a wide range of reaction conditions, including most nucleophiles and bases, but can be readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid).[3][5]
- Carbamate Linkage: Connects the Boc group to the nitrogen atom of the ethanolamine backbone.
- Ether Linkage: Connects the propargyl group to the ethanolamine backbone.



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- To cite this document: BenchChem. [Structure and functional groups of O-Propargyl-N-Boc-ethanolamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3068576#structure-and-functional-groups-of-o-propargyl-n-boc-ethanolamine]

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